molecular formula C18H17N3O5S2 B3002848 (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-56-7

(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3002848
CAS No.: 865198-56-7
M. Wt: 419.47
InChI Key: QIVGHMHUIREEHQ-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds related to benzothiazole-imino-benzoic acid, a category to which (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate belongs, have demonstrated promising antimicrobial activities. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which exhibited good antimicrobial activity against bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a focus in several studies. For example, Kanai et al. (1993) described the efficient synthesis of a chemical modifier of cephalosporin antibiotics, which shares structural similarities with this compound (Kanai et al., 1993).

Antihypertensive α-Blocking Agents

Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is structurally related to this compound, have shown potential as antihypertensive α-blocking agents. Abdel-Wahab et al. (2008) demonstrated that many of these compounds exhibit good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).

Green Synthesis in Ionic Liquid Media

The green synthesis of functionally similar compounds has been explored. Shahvelayati et al. (2017) described an efficient synthesis method for a related compound using an ionic liquid, highlighting a sustainable approach in chemical synthesis (Shahvelayati et al., 2017).

Synthesis of Arylidene Compounds

Azeez and Abdullah (2019) focused on the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, which are structurally related to this compound. They explored the antimicrobial activity of these newly synthesized compounds (Azeez & Abdullah, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzo[d]thiazole derivatives have biological activity and are used as pharmaceuticals .

Properties

IUPAC Name

methyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-11-4-3-5-12(8-11)17(23)20-18-21(10-16(22)26-2)14-7-6-13(28(19,24)25)9-15(14)27-18/h3-9H,10H2,1-2H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGHMHUIREEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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